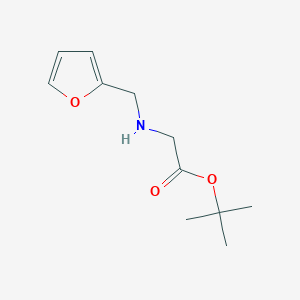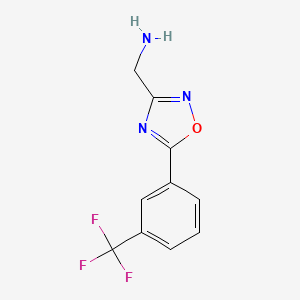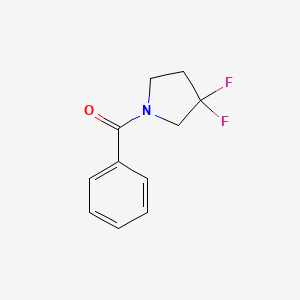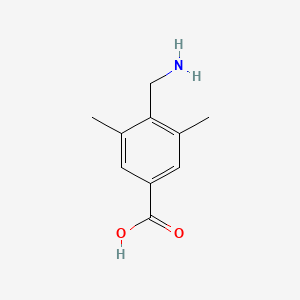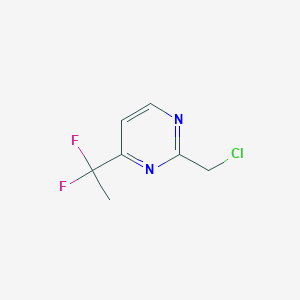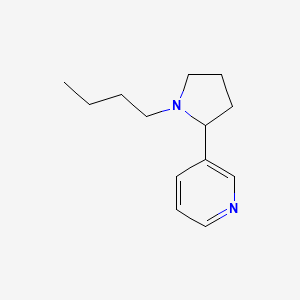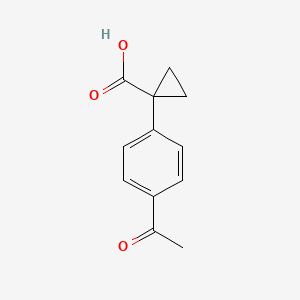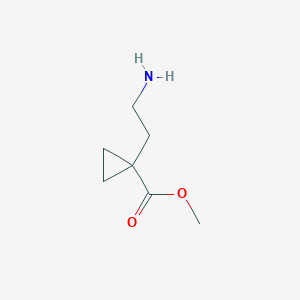![molecular formula C9H16ClNO2 B13518955 Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride](/img/structure/B13518955.png)
Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[2.1.1]hexane structure, which imparts distinct chemical and physical properties. It is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, where photochemistry is employed to create the bicyclic structure. This reaction involves the use of 1,5-dienes and a mercury lamp, although the latter can be technically challenging and requires special equipment .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and alternative light sources to facilitate the [2+2] cycloaddition. The goal is to achieve high yields and purity while minimizing the need for specialized equipment .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives
Applications De Recherche Scientifique
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride
- Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
Uniqueness
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride is unique due to its specific bicyclo[2.1.1]hexane structure, which imparts distinct chemical properties compared to other bicyclic compounds. This structure allows for unique reactivity and stability, making it valuable in various research applications .
Propriétés
Formule moléculaire |
C9H16ClNO2 |
|---|---|
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-4-9(5-10)2-6(7)3-9;/h6-7H,2-5,10H2,1H3;1H |
Clé InChI |
OKSOESRWJFZYEB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2(CC1C2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride](/img/structure/B13518875.png)
